molecular formula C16H20N2O3 B13112128 (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol CAS No. 93538-19-3

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol

Cat. No.: B13112128
CAS No.: 93538-19-3
M. Wt: 288.34 g/mol
InChI Key: VPWVTDAVTSYHNP-UHFFFAOYSA-N
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Description

(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol is an organic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a p-tolyl group attached to a methanol moiety at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with p-tolualdehyde in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethoxypyridin-4-yl)(p-tolyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.

    (2,4-Dimethoxypyrimidin-5-yl)(p-tolyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its methoxy-substituted counterparts.

Properties

CAS No.

93538-19-3

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol

InChI

InChI=1S/C16H20N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10,14,19H,4-5H2,1-3H3

InChI Key

VPWVTDAVTSYHNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)C)O)OCC

Origin of Product

United States

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